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Compound Name:
5-(Dimethylaminomethyl)furfuryl

alcohol hydrochloride

Cat. No.: B118251 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride is a heterocyclic compound

primarily recognized for its critical role as a key intermediate in the synthesis of the histamine

H₂-receptor antagonist, Ranitidine. While direct therapeutic applications of this compound are

not extensively documented, its significance in medicinal chemistry is firmly established

through its utility in the construction of this widely used anti-ulcer drug. These notes provide an

overview of its primary application, synthesis protocols for its conversion to Ranitidine, and an

examination of the relevant biological pathway.

Chemical and Physical Properties
A summary of the key chemical and physical properties of 5-(Dimethylaminomethyl)furfuryl

alcohol and its hydrochloride salt is presented below for easy reference.
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Property Value Reference

Chemical Formula C₈H₁₄ClNO₂ [1]

Molecular Weight 191.66 g/mol [1]

CAS Number 81074-81-9 [1]

Appearance Powder

Melting Point 122-125 °C (decomposes)

Synonyms Ranitidine Impurity F HCl [1][2]

Primary Application: Intermediate in Ranitidine
Synthesis
The principal application of 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride in

medicinal chemistry is as a starting material for the synthesis of Ranitidine. Ranitidine is a

potent histamine H₂-receptor antagonist that inhibits stomach acid production and is used in

the treatment of peptic ulcer disease and gastroesophageal reflux disease (GERD). The

synthesis involves a multi-step process where the furan ring and the dimethylaminomethyl

group of the starting material form a core part of the final Ranitidine molecule.[3]

Experimental Protocol: Synthesis of Ranitidine from 5-
(Dimethylaminomethyl)furfuryl alcohol hydrochloride
This protocol outlines a common synthetic route to Ranitidine.

Step 1: Chlorination of 5-(Dimethylaminomethyl)furfuryl alcohol

Combine 5-(Dimethylaminomethyl)furfuryl alcohol (1 equivalent) with dichloromethane in a

reaction vessel.

Cool the mixture to 0°C in an ice bath.

Add thionyl chloride (1 equivalent) dropwise, ensuring the reaction temperature does not

exceed 5°C.
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After the addition is complete, stir the reaction mixture for 30 minutes.

Evaporate the solvent in vacuo to obtain the crude 5-[(Dimethylamino)methyl]-2-

(chloromethyl)furan hydrochloride.

The crude product can be purified by recrystallization from ethanol.[4]

Step 2: Synthesis of N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-

nitro-1,1-ethenediamine (Ranitidine)

Combine 2-nitromethylene-thiazolidine (1 equivalent) and isopropanol in a reaction vessel.

Add methylamine to the mixture and heat to 40°C.

After 5 minutes, add the 5-[(Dimethylamino)methyl]-2-(chloromethyl)furan hydrochloride (1

equivalent) from Step 1 portionwise over 1.5 hours.

Maintain the reaction at 40°C for 3 hours.

Cool the reaction mixture to ambient temperature.

Add aqueous sodium hydroxide solution and water.

Extract the product repeatedly with methyl isobutyl ketone.

Combine the organic layers and evaporate in vacuo to yield Ranitidine.[4]

Mechanism of Action of Ranitidine: Histamine H₂
Receptor Signaling
Ranitidine exerts its pharmacological effect by blocking the action of histamine on the H₂

receptors located on the parietal cells of the stomach lining. This antagonism prevents the

histamine-induced stimulation of gastric acid secretion.

Histamine H₂ receptors are G-protein coupled receptors (GPCRs) that, upon activation by

histamine, stimulate adenylyl cyclase through the Gs alpha subunit.[5] This leads to an

increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).
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PKA then phosphorylates downstream targets, ultimately leading to the activation of the H+/K+

ATPase proton pump and the secretion of gastric acid into the stomach lumen.[5] By

competitively inhibiting the binding of histamine to the H₂ receptor, Ranitidine disrupts this

signaling cascade, leading to a reduction in gastric acid secretion.[6][7]
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Caption: Synthetic workflow for Ranitidine.
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Caption: Ranitidine's antagonism of H2 receptor signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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